1-(Hydroxymethyl)piperidine-3-carboxamide
Beschreibung
1-(Hydroxymethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
132801-78-6 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.201 |
IUPAC-Name |
N-(hydroxymethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h6,8,10H,1-5H2,(H,9,11) |
InChI-Schlüssel |
ARRDDEYMWQPWLW-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C(=O)NCO |
Synonyme |
3-Piperidinecarboxamide,N-(hydroxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(Hydroxymethyl)piperidine-3-carboxamide typically involves the reaction of piperidine with formaldehyde and a suitable amide source under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Hydroxymethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)piperidine-3-carboxamide can be compared with other similar compounds such as:
3-Piperidinecarboxamide, N,N-diethyl-: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
N,N-Diethylnipecotamide: Another similar compound with unique characteristics and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
